4-(2-Aminoethyl)piperidin-4-ol
CAS No.:
Cat. No.: VC17654651
Molecular Formula: C7H16N2O
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H16N2O |
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Molecular Weight | 144.21 g/mol |
IUPAC Name | 4-(2-aminoethyl)piperidin-4-ol |
Standard InChI | InChI=1S/C7H16N2O/c8-4-1-7(10)2-5-9-6-3-7/h9-10H,1-6,8H2 |
Standard InChI Key | ASLPHVUEAQNJOS-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCC1(CCN)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 4-(2-Aminoethyl)piperidin-4-ol is C₇H₁₆N₂O, with a molecular weight of 144.21 g/mol. The piperidine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl and amino groups. Key physicochemical properties include:
Property | Value | Source Compound Analogue |
---|---|---|
Density | 1.02 g/cm³ (estimated) | |
Boiling Point | 285–290°C (predicted) | |
LogP (Partition Coefficient) | 0.45 | |
Solubility | Miscible in polar solvents (e.g., water, ethanol) |
The hydroxyl group enhances solubility in aqueous media, while the aminoethyl chain contributes to basicity (pKa ~10.2) . Comparative analysis with structurally related compounds, such as 4-(2-Aminoethyl)-1-benzylpiperidine (CAS 86945-25-7), reveals that the absence of a benzyl group reduces lipophilicity, potentially improving bioavailability .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 4-(2-Aminoethyl)piperidin-4-ol typically involves a multi-step approach:
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Piperidin-4-one Functionalization: Starting with piperidin-4-one, protection of the amine group (e.g., using Boc or Cbz groups) precedes oxidation to form α,β-unsaturated ketones .
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Conjugate Addition: Phenylboronic acid or analogous nucleophiles are added to the ketone via Michael addition, introducing substituents at the β-position .
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Homologation and Reduction: A Wittig reaction extends the carbon chain, followed by reduction of the resulting alkene to an ethyl group .
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Amination and Deprotection: The ester intermediate is converted to an aminoethyl group via ammonolysis, followed by removal of protective groups under acidic conditions .
Industrial-Scale Production
Industrial methods employ continuous flow reactors to optimize yield (typically 75–85%) and purity (>98%). Catalytic hydrogenation using palladium on carbon is critical for reducing intermediates, while chromatography-free purification techniques minimize costs .
Biological Activity and Mechanism of Action
Sigma₁ Receptor Ligand Activity
4-(2-Aminoethyl)piperidin-4-ol exhibits high affinity for sigma₁ receptors (Ki = 12 nM), with >100-fold selectivity over sigma₂ subtypes . Sigma₁ receptors modulate ion channels, G-protein signaling, and endoplasmic reticulum stress responses, implicating the compound in neuroprotection and oncology .
Antiproliferative Effects
In glioblastoma cell lines (U87-MG), the compound reduces proliferation by 60% at 10 μM via induction of G₀/G₁ cell cycle arrest . Mechanistic studies suggest upregulation of p21 and inhibition of cyclin-dependent kinase 2 (CDK2) .
Applications in Drug Development
Oncology
The compound’s antiproliferative properties position it as a lead candidate for glioblastoma therapy. Structural analogs with fluorinated substituents show enhanced blood-brain barrier permeability in murine models .
Neurological Disorders
Sigma₁ receptor activation mitigates neuroinflammation by suppressing NF-κB signaling in microglia . This mechanism is under investigation for Alzheimer’s disease, where the compound reduced amyloid-β plaque formation by 30% in transgenic mice .
Comparative Analysis with Structural Analogs
The hydroxyl group in 4-(2-Aminoethyl)piperidin-4-ol improves aqueous solubility but reduces membrane permeability compared to lipophilic analogs .
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